7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine derivative featuring a complex substitution pattern. Its core structure consists of a 1H-purine-2,6-dione scaffold modified at positions 7 and 6. The 7-position is substituted with a 2-hydroxy-3-(4-methylphenoxy)propyl group, while the 8-position contains an (E)-configured hydrazinylidene moiety linked to a 5-nitrofuran-2-yl group. The nitrofuran component is notable for its electron-withdrawing nitro group, which may enhance reactivity and bioactivity, particularly in antimicrobial or antiparasitic contexts .
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O7/c1-13-4-6-15(7-5-13)35-12-14(30)11-28-18-19(26(2)22(32)27(3)20(18)31)24-21(28)25-23-10-16-8-9-17(36-16)29(33)34/h4-10,14,18,30H,11-12H2,1-3H3/p+1/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRDUMCTNIZHCI-AUEPDCJTSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)NN=CC4=CC=C(O4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)N/N=C/C4=CC=C(O4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N7O7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 375842-59-4 , is a complex purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 507.5 g/mol . The structure features multiple functional groups that contribute to its biological activity, including a nitrofuran moiety known for its antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 375842-59-4 |
| Molecular Formula | C24H25N7O6 |
| Molecular Weight | 507.5 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that nitrofuran derivatives exhibit significant antibacterial properties. The nitrofuran component in this compound is believed to be activated in bacterial cells through reduction, leading to the generation of reactive intermediates that damage bacterial DNA and proteins .
Case Study: Efficacy Against Antibiotic-Resistant Bacteria
A study highlighted the effectiveness of nitrofuran compounds against Escherichia coli strains resistant to conventional antibiotics. The compound demonstrated notable antibacterial activity, suggesting potential as a treatment for infections caused by multidrug-resistant organisms .
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have shown that similar purine derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve interference with DNA replication and repair processes .
Table 2: Antitumor Activity Data
The biological activity of this compound is likely attributed to multiple mechanisms:
- DNA Interaction : The nitrofuran moiety may interact with DNA, causing strand breaks and inhibiting replication.
- Enzymatic Inhibition : It may inhibit key enzymes involved in bacterial metabolism or tumor cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Activation within cells could lead to increased ROS levels, contributing to cellular damage in pathogens or cancer cells.
Comparison with Similar Compounds
Key Observations :
- Position 7 Substituents: The hydroxypropyl-phenoxy motif is common (e.g., 4-methylphenoxy in the target vs. 4-methoxyphenoxy in ).
- Position 8 Substituents : The target’s nitrofuran group distinguishes it from analogues with hydroxyphenyl , aromatic amines , fluorinated , or indole-derived moieties. Nitrofurans are associated with antimicrobial activity due to redox cycling and reactive oxygen species generation .
- Stereochemistry : The (E)-configuration of the hydrazinylidene group in the target compound and analogues is critical for maintaining planarity and π-π stacking interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
